![molecular formula C13H15N3O7 B8041029 Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate](/img/structure/B8041029.png)
Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aniline derivative, which is then reacted with ethyl chloroformate to introduce the ester group. Subsequent steps involve the introduction of the hydroxyethoxycarbonylamino group through nucleophilic substitution reactions. The final product is obtained after purification, typically using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[2-(carbamoylamino)anilino]-2-oxoacetate
- Methyl 2-[2-(ethoxycarbonylamino)anilino]-2-oxoacetate
- Methyl 2-[2-(hydroxyanilino)-2-oxoacetate
Uniqueness
Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.
Eigenschaften
IUPAC Name |
methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7/c1-22-12(20)11(19)14-9-5-3-2-4-8(9)10(18)15-16-13(21)23-7-6-17/h2-5,17H,6-7H2,1H3,(H,14,19)(H,15,18)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMKUGORDLRUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=CC=C1C(=O)NNC(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(N'-methylcarbamimidoyl)-2-oxochromen-7-yl]acetamide;hydrochloride](/img/structure/B8040959.png)
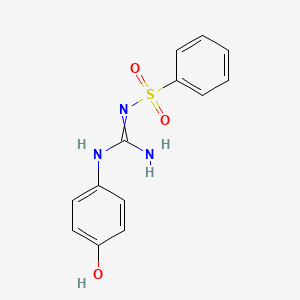
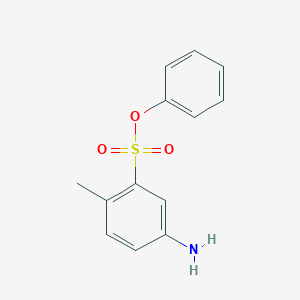
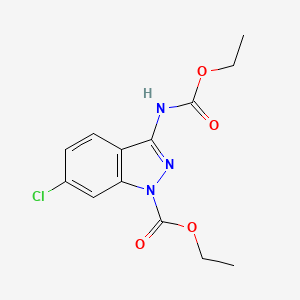
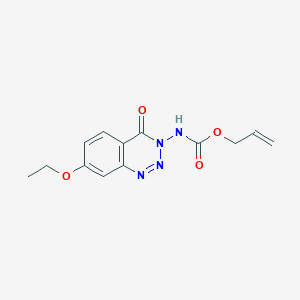
![3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione](/img/structure/B8040990.png)
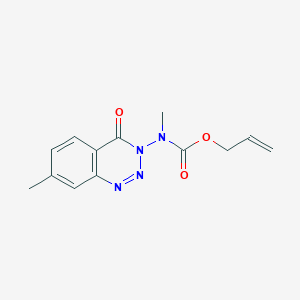
![ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate](/img/structure/B8041002.png)

![ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B8041023.png)
![ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate](/img/structure/B8041035.png)
![ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate](/img/structure/B8041036.png)

